2-Amino-7-fluoroindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-fluoroindole hydrochloride is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of an amino group at the second position and a fluorine atom at the seventh position on the indole ring makes this compound unique. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
2-Amino-7-fluoroindole hydrochloride is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole and its derivatives are involved in a wide range of biochemical pathways. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound and their downstream effects would depend on the compound’s specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
2-Amino-7-fluoroindole hydrochloride, like other indole derivatives, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The effects of this compound on cells and cellular processes can be diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have been shown to inhibit the replication of viruses within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . The exact mechanism can vary depending on the specific biochemical context.
Metabolic Pathways
This compound can be involved in various metabolic pathways. This can include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoroindole hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-fluoroindole.
Nitration: The 7-fluoroindole undergoes nitration to introduce a nitro group at the second position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-fluoroindole hydrochloride undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Electrophilic Substitution: Substituted indole derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrogenated indole derivatives.
Scientific Research Applications
2-Amino-7-fluoroindole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminoindole: Lacks the fluorine atom, resulting in different biological activities and binding affinities.
7-Fluoroindole: Lacks the amino group, leading to different chemical reactivity and applications.
2-Amino-5-fluoroindole: Similar structure but with the fluorine atom at the fifth position, resulting in different properties.
Uniqueness: 2-Amino-7-fluoroindole hydrochloride is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-fluoro-1H-indol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-6-3-1-2-5-4-7(10)11-8(5)6;/h1-4,11H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXNWIXWCJSVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.